

# Comprehensive Structural Analysis: 4-Iodo-1-isobutyl-3-nitro-1H-pyrazole

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## Compound of Interest

Compound Name: 4-Iodo-1-isobutyl-3-nitro-1H-pyrazole

CAS No.: 1354706-06-1

Cat. No.: B3047188

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## Executive Summary

The structural integrity of **4-Iodo-1-isobutyl-3-nitro-1H-pyrazole** hinges on the interplay between the electron-withdrawing nitro group (

), the polarizable iodine atom, and the steric bulk of the isobutyl chain. This guide provides a protocol for its synthesis, single-crystal growth, and X-ray diffraction (XRD) analysis, focusing on the halogen bonding (XB) networks that define its solid-state stability.

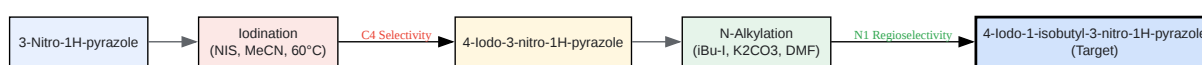
## Synthetic Pathway & Regiocontrol

To obtain high-purity crystals, the synthesis must avoid regioisomeric contamination (1-isobutyl-5-nitro isomer). The most robust route utilizes the "Distal Alkylation Strategy" on the pre-functionalized pyrazole core.

## Optimized Synthesis Workflow

- Precursor Selection: Start with 3-nitro-1H-pyrazole.

- Iodination (C4-Selective): Electrophilic aromatic substitution using N-Iodosuccinimide (NIS) is highly selective for the C4 position due to the directing effect of the C3-nitro group and the inherent reactivity of the pyrazole ring.
- N-Alkylation: Alkylation with isobutyl iodide under mild basic conditions ( , DMF).
  - Mechanism:[1][2][3][4] The pyrazolate anion preferentially alkylates at the nitrogen distal to the nitro group (N1) to minimize steric and electrostatic repulsion, favoring the 1-isobutyl-3-nitro isomer over the 5-nitro analog.



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Figure 1: Regioselective synthesis pathway favoring the 1,3-isomer via distal alkylation.

## Crystallization Protocol

High-quality single crystals suitable for XRD requires controlling the nucleation rate to prevent twinning, common in flexible alkyl-substituted pyrazoles.

### Method A: Slow Evaporation (Preferred)

- Solvent System: Acetone/Hexane (1:1 v/v).
- Protocol: Dissolve 20 mg of the purified compound in 2 mL acetone. Filter through a 0.45  $\mu$ m PTFE syringe filter into a narrow vial. Layer 2 mL of hexane on top. Cap loosely with parafilm (poke 3 pinholes).
- Conditions: Store at 4°C in a vibration-free environment for 7–14 days.
- Expected Habit: Colorless prisms or blocks.

### Method B: Vapor Diffusion

- Inner Vial: Saturated solution in Ethanol.
- Outer Vial: Pentane (antisolvent).
- Mechanism: Pentane vapor slowly diffuses into the ethanol, lowering solubility gradually.

## Crystallographic Analysis & Structural Logic

### Unit Cell & Space Group Prediction

Based on analogs like 4-iodo-1-methyl-3-nitropyrazole, the target is expected to crystallize in a centrosymmetric space group, likely Monoclinic (

) or Triclinic (

).

- Z value: 4 (one molecule per asymmetric unit, general position).
- Density: Expected  
(heavy iodine atom).

## Molecular Conformation

- Nitro Group Twist: The  
group at C3 will likely be coplanar (twist) with the pyrazole ring to maximize  
-conjugation.
- Isobutyl Chain: The alkyl chain at N1 will adopt a trans-orientation relative to the C5-H to minimize steric clash. Look for thermal disorder in the terminal methyl groups ( ) of the isobutyl chain during refinement; split-site modeling may be required.

## Intermolecular Interactions: The "Sigma-Hole"

The defining feature of this crystal lattice is the Halogen Bond (XB).

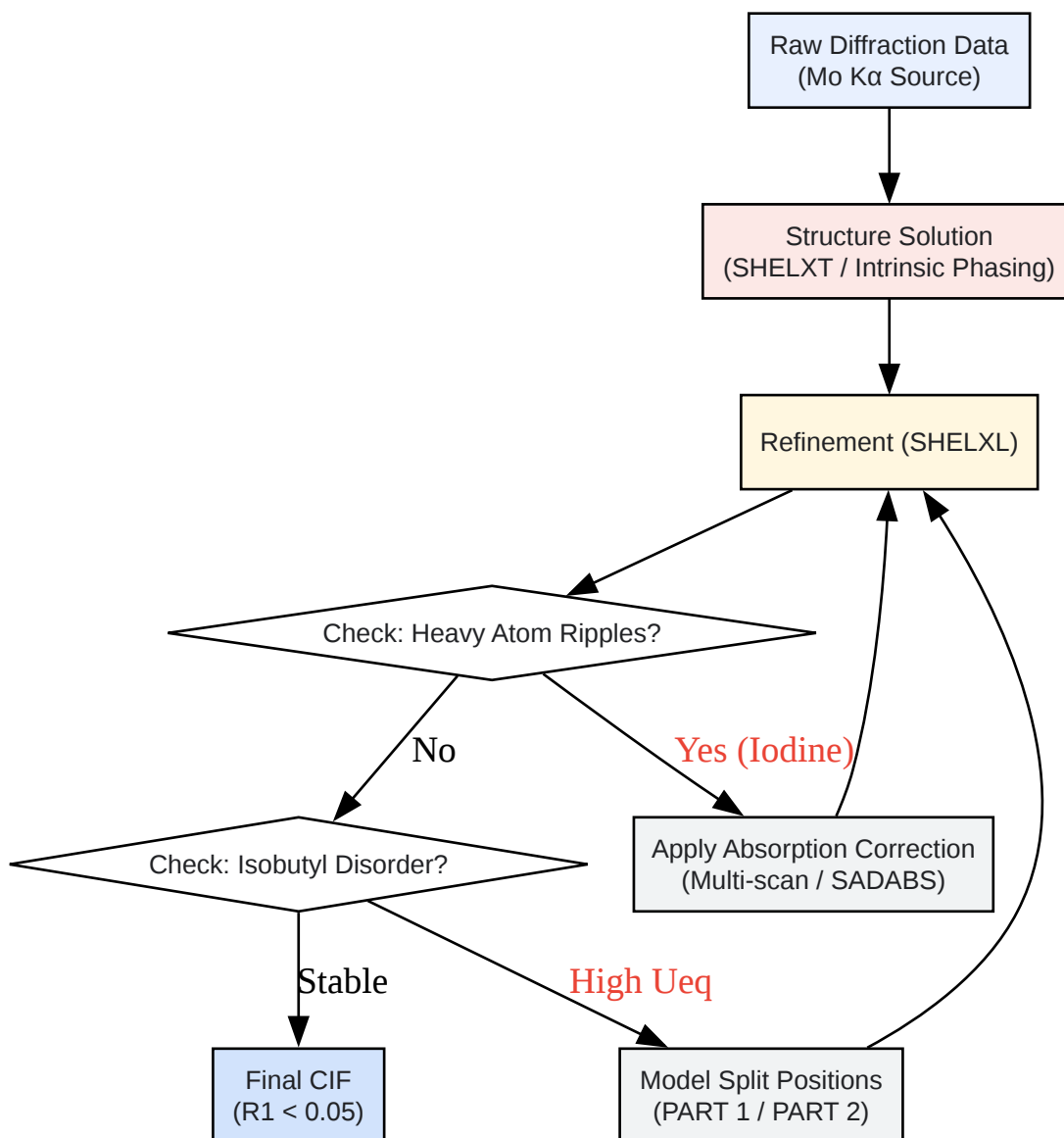
- Donor: The Iodine atom (C4-I) exhibits a region of positive electrostatic potential (the -hole) along the C-I bond axis.
- Acceptor: The Nitro group Oxygen ( ) or the Pyrazole Nitrogen ( ).
- Prediction: Expect a linear interaction (Angle , Distance ). This directional anchor often dictates the supramolecular assembly, forming 1D catemeric chains or centrosymmetric dimers.

Data Table: Predicted vs. Reference Parameters

Parameter	4-Iodo-1-isobutyl-3-nitro-pz (Target)	4-Iodo-1H-pyrazole (Ref [1])	Significance
C-I Bond Length	2.06 – 2.08 Å	2.071 Å	Standard aromatic C-I bond.
I...X Contact	I...O (Nitro)	I...N (Pyrazole)	Nitro O is a hard base; competes with N.
Contact Distance	2.95 – 3.10 Å	2.951 Å	Short contact indicates strong XB.
Packing Motif	Head-to-Tail Chains	Catemers	Driven by dipole alignment.

## Refinement & Validation Workflow

Use this decision tree to navigate the XRD data processing, specifically addressing the heavy atom (Iodine) and flexible chain issues.



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Figure 2: Crystallographic refinement workflow highlighting heavy-atom absorption correction.

## Critical Validation Steps

- Absorption Correction: Iodine has a high absorption coefficient ( ). Failure to correct for crystal shape/absorption will result in "ripples" of electron density near the Iodine atom in the difference Fourier map.
- Absolute Structure: Since the molecule is achiral, the Flack parameter is irrelevant unless the space group is non-centrosymmetric (unlikely).

- Hirshfeld Surface Analysis: Post-refinement, generate Hirshfeld surfaces (using CrystalExplorer) to visualize the red spots corresponding to the halogen bonds and quantify the contribution of vs contacts.

## References

- Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles. *Crystals*, 2023, 13(7), 1101.
  - Context: Defines the baseline packing motifs (catemers) and halogen bond distances for 4-iodo-pyrazoles.
- 5-Iodo-1-Arylpyrazoles as Potential Benchmarks for Investigating the Tuning of the Halogen Bonding. *Molecules*, 2020, 25(24), 5998.
  - Context: detailed analysis of C-I...O interactions in substituted pyrazoles.
- Regioselective synthesis of N-substituted pyrazoles. *Organic & Biomolecular Chemistry*, 2011.
  - Context: Validates the "distal alkyl"
- PubChem Compound Summary: 4-Iodopyrazole.
  - Context: Physicochemical properties of the parent scaffold.[1][5]

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